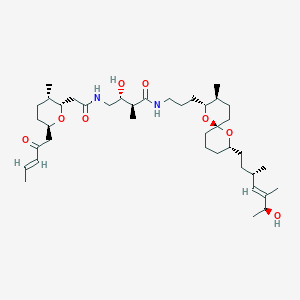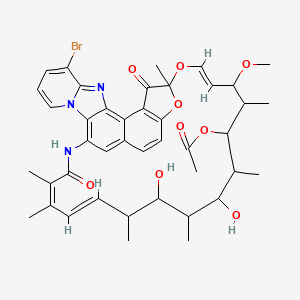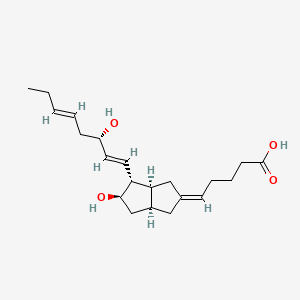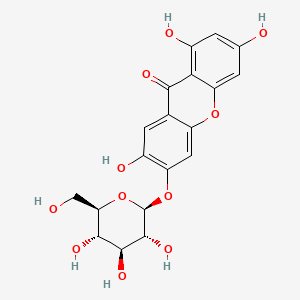
Tripteroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripteroside is a xanthone glycoside that is norathyriol attached to a β-D-glucopyranosyl residue at position 6 via a glycosidic linkage . It has a molecular formula of C19H18O11 .
Molecular Structure Analysis
Tripteroside has a molecular formula of C19H18O11, an average mass of 422.340 Da, and a monoisotopic mass of 422.084900 Da . The molecule contains a total of 51 bonds .Physical And Chemical Properties Analysis
Tripteroside has a molecular formula of C19H18O11, an average mass of 422.340 Da, and a monoisotopic mass of 422.084900 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Xanthone Derivative from Tripterospermum taiwanense : Tripteroside has been identified as a xanthone glycoside derived from Tripterospermum taiwanense. This discovery contributes to the understanding of the phytochemistry of this plant species (Lin et al., 1982).
Protective Effects on Podocytes : Tripteroside demonstrated protective effects against puromycin aminonucleoside-induced injury in mouse podocytes. This study highlights its potential therapeutic application in kidney-related disorders (Yang et al., 2019).
Inhibition of Airway Inflammation in Asthmatic Mice : Research on tripterine, a derivative of tripteroside, showed its ability to suppress airway inflammation in asthmatic mice. This suggests its potential use in treating respiratory conditions (Liu et al., 2004).
Endothelial Barrier Dysfunction Prevention : Tripterine prevents endothelial barrier dysfunction by inhibiting peroxynitrite formation, offering insights into its use for vascular health and treatment of related diseases (Wu et al., 2009).
Effect on Systemic Lupus Erythematosus : A study demonstrated the beneficial effects of tripterine on systemic lupus erythematosus in mice, indicating its therapeutic potential for autoimmune diseases (Li et al., 2005).
Therapeutic Effect on Adjuvant Arthritis : Tripterine also showed therapeutic effects on adjuvant arthritis in rats, suggesting its application in rheumatology (Li et al., 2008).
Inhibition of Platelet Thromboxane Formation : The compound has been found to inhibit platelet aggregation and thromboxane formation, pointing to its potential use in cardiovascular health (Teng et al., 1989).
Pharmacological Functions and Derivatives : Extensive research on triptolide, another derivative, has revealed its diverse pharmacological activities, including anti-inflammatory and antitumor effects. This paper also discusses its biosynthesis and chemical synthesis (Gao et al., 2021).
Effect on Serum Antibodies in Systemic Lupus Erythematosus : Tripterine showed inhibitory effects on lupus nephritis in mice, further underscoring its potential in autoimmune disease research (Xu et al., 2003).
Nanotechnology-Based Formulations : Research on nanotechnology-based formulations of celastrol (tripterine) highlights advances in enhancing its efficacy and reducing toxicity, crucial for its clinical application (Wagh et al., 2021).
Propriétés
Numéro CAS |
82855-00-3 |
|---|---|
Formule moléculaire |
C19H18O11 |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
1,3,7-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C19H18O11/c20-5-13-16(25)17(26)18(27)19(30-13)29-11-4-10-7(3-8(11)22)15(24)14-9(23)1-6(21)2-12(14)28-10/h1-4,13,16-23,25-27H,5H2/t13-,16-,17+,18-,19-/m1/s1 |
Clé InChI |
DSJIWZUDANJKCU-LQDZTQBFSA-N |
SMILES isomérique |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
SMILES canonique |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



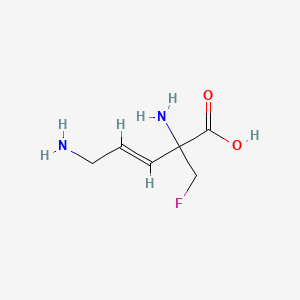
![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)
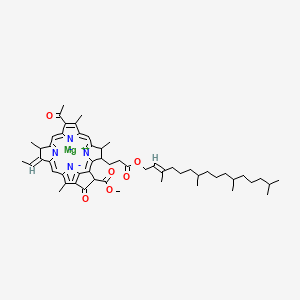
![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)
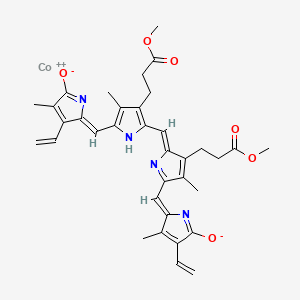
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)


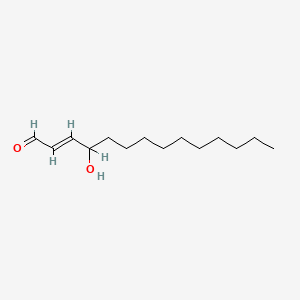
![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,4R,5R)-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B1234405.png)
